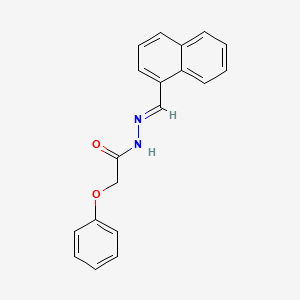
N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Schiff bases like N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide typically involves a condensation reaction. A related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through the reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, showcasing the general approach for synthesizing such compounds (Yathirajan et al., 2007). These procedures typically result in compounds with nearly planar structures and specific crystal packing stabilized by hydrogen bonds.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by planarity and the presence of intramolecular and intermolecular hydrogen bonding. For instance, the crystal structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide reveals a planar molecule with the C=N double bond in a trans configuration, with crystal packing stabilized by N-H...O hydrogen bonds forming chains along the crystal axis (Yathirajan et al., 2007).
Wissenschaftliche Forschungsanwendungen
Functional Naphthalene Diimides
Naphthalene diimides (NDIs) are used in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. They also play a role in DNA intercalations for medicinal applications, artificial photosynthesis, and solar cell technology (Kobaisi et al., 2016).
Anticancer Properties
Certain derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been synthesized and evaluated for their anticancer properties. For example, compounds synthesized using o-phenylenediamine and naphtene-1-acetic acid showed potential activity against breast cancer cell lines (Salahuddin et al., 2014).
Material Science and Supramolecular Chemistry
NDIs are significant in the fields of conducting thin films and molecular sensors, with applications in structure-function relationships in supramolecular ensembles and molecular wires (Bhosale et al., 2008).
Organic Electronic Devices
Naphthalene diimide (NDI) copolymers are used in organic electronic devices, particularly as n-type materials. They exhibit high electron mobilities and improved polymer crystallinity and macromolecular order (Durban et al., 2010).
Applications in Molecular Chemistry
Derivatives of N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide have been studied for their hydrogen bonding effects and potential in creating structurally distinct molecules with applications in molecular chemistry and materials science (Cao & Lu, 2009).
Molecular Assemblies and Mechanoluminescent Properties
Proton Transfer Studies
N-(2-Hydroxy-1-naphthylmethylene)aniline-type compounds, similar in structure to N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide, have been prepared and studied for their structural properties, showing significant proton transfer due to π-electron delocalization effects (Inabe et al., 1994).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, the mechanism would relate to how the compound interacts with biological systems. Without specific information on the intended use or biological activity, it’s difficult to predict the mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(14-23-17-10-2-1-3-11-17)21-20-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-13H,14H2,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVNWRADYAJNCE-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-naphthylmethylene)-2-phenoxyacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
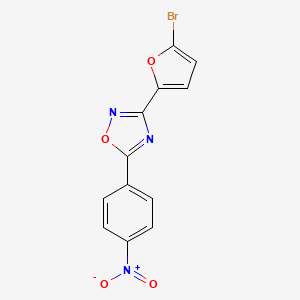
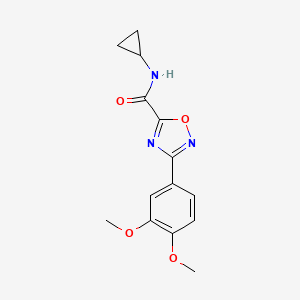
![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)
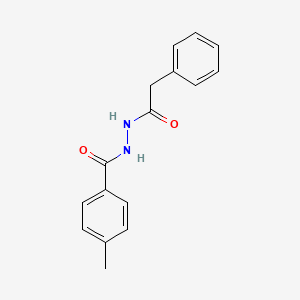
![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)
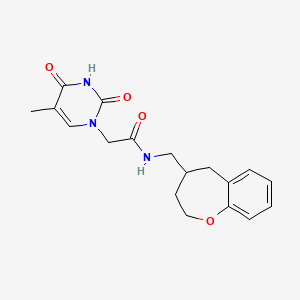
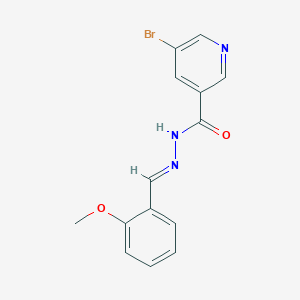
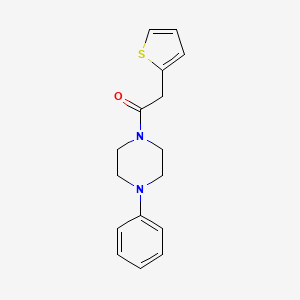
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
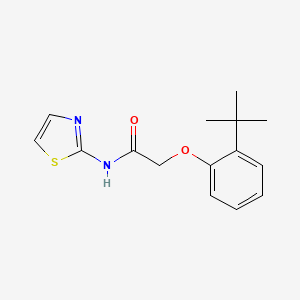
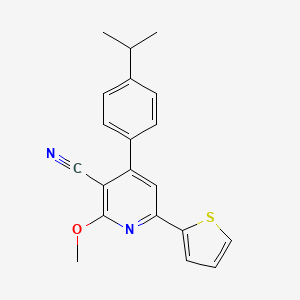

![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)